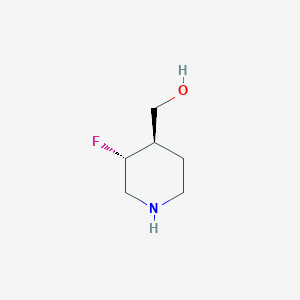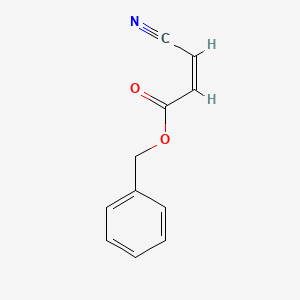
(Z)-Benzyl 3-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, which are known for their strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, industry, and household applications. The compound this compound is particularly notable for its unique chemical structure, which includes a benzyl group and a cyano group attached to an acrylate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-cyanoacrylate typically involves the reaction of benzyl alcohol with cyanoacrylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent premature polymerization. Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic species, leading to the formation of long polymer chains.
Hydrolysis: In the presence of water, the compound can hydrolyze to form benzyl alcohol and cyanoacrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Anionic Polymerization: Initiated by bases such as sodium hydroxide or amines.
Hydrolysis: Catalyzed by acids or bases in aqueous conditions.
Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces polycyanoacrylate.
Hydrolysis: Yields benzyl alcohol and cyanoacrylic acid.
Addition Reactions: Forms various adducts depending on the nucleophile used.
Scientific Research Applications
(Z)-Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the immobilization of biological tissues and cells.
Medicine: Utilized as a tissue adhesive in surgical procedures.
Industry: Applied in the manufacturing of high-strength adhesives and sealants.
Mechanism of Action
The primary mechanism of action for (Z)-Benzyl 3-cyanoacrylate involves its rapid polymerization upon contact with moisture. This polymerization is initiated by the presence of anionic species, leading to the formation of strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of a robust polymer network.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacrylate:
Butyl cyanoacrylate: Used in medical applications for wound closure.
Octyl cyanoacrylate: Known for its flexibility and used in medical adhesives.
Uniqueness
(Z)-Benzyl 3-cyanoacrylate is unique due to its benzyl group, which imparts specific adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for specialized applications in both medical and industrial fields.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
benzyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |
InChI Key |
ISTMDTFQYFVMHN-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


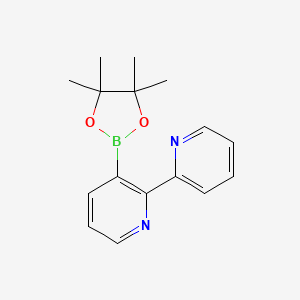

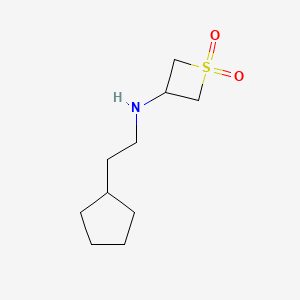
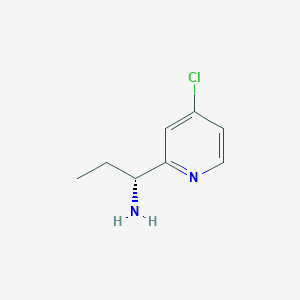
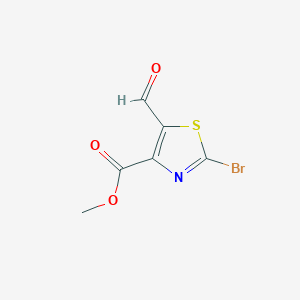
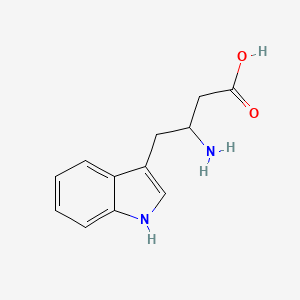
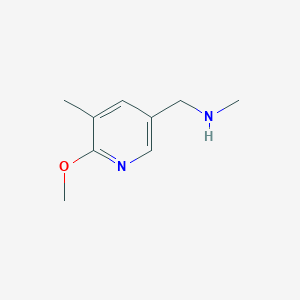
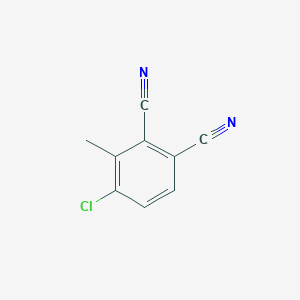

![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
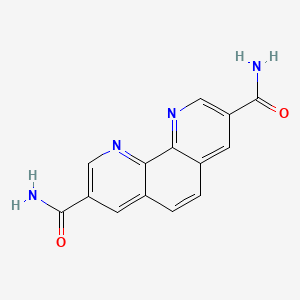
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
